4-Bromo-2,6-difluorobenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of complex aromatic hydrocarbons, including derivatives similar to 4-Bromo-2,6-difluorobenzyl alcohol, often involves palladium-catalyzed coupling reactions. For instance, a study by Iwasaki et al. (2015) demonstrates the use of o-bromobenzyl alcohols in the synthesis of polycyclic aromatic hydrocarbons through palladium/electron-deficient phosphine catalyzed coupling, showcasing the importance of such substrates in facilitating complex cyclization reactions (Iwasaki et al., 2015). Similarly, Mahendar and Satyanarayana (2014) highlighted a palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to chromenes, indicating the potential pathways for synthesizing related compounds (Mahendar & Satyanarayana, 2014).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-difluorobenzyl alcohol, featuring bromo and fluoro substituents, plays a crucial role in its reactivity and applications in synthesis. These substituents influence the electron density and steric hindrance around the benzyl alcohol moiety, affecting its ability to participate in various chemical reactions. Studies like those by Polo et al. (2019) on related bromo- and difluorobenzyl compounds provide insights into how these substituents affect molecular structure and reactivity, through methods like crystal structure analysis and theoretical calculations (Polo et al., 2019).
Chemical Reactions and Properties
The presence of bromo and fluoro substituents in 4-Bromo-2,6-difluorobenzyl alcohol significantly impacts its chemical properties, particularly in reactions such as palladium-catalyzed coupling. These reactions are facilitated by the electrophilic nature of the bromo group and the electron-withdrawing effect of the fluoro substituents, which can stabilize intermediates and direct the formation of desired products. The studies by Iwasaki et al. (2015, 2017) exemplify the utility of bromobenzyl alcohols in facilitating complex cyclization and coupling reactions, highlighting the chemical properties and reactivity of such molecules (Iwasaki et al., 2015); (Iwasaki et al., 2017).
Physical Properties Analysis
The physical properties of 4-Bromo-2,6-difluorobenzyl alcohol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The bromo and fluoro groups affect the compound's polarity and hydrogen bonding capacity, potentially altering its solubility in organic solvents and water. While specific studies on the physical properties of 4-Bromo-2,6-difluorobenzyl alcohol may not be readily available, analogous compounds have been studied to understand how such substituents impact physical properties.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,6-difluorobenzyl alcohol, including reactivity towards nucleophiles and electrophiles, are central to its applications in synthesis. The bromo group makes it a suitable candidate for nucleophilic substitution reactions, while the electron-withdrawing fluoro groups can enhance its electrophilic character in certain conditions. Research by Iwasaki et al. (2015) and others provides a foundation for understanding the chemical behavior of bromobenzyl alcohols in synthetic applications, underscoring the importance of substituent effects on chemical properties (Iwasaki et al., 2015).
Scientific Research Applications
Synthesis of Polycyclic Aromatic Hydrocarbons
o-Bromobenzyl alcohol has been used as an annulating reagent for synthesizing polycyclic aromatic hydrocarbons. This process involves deacetonative cross-coupling and sequential intramolecular cyclization catalyzed by a palladium complex (Iwasaki, Araki, Iino, & Nishihara, 2015).
Bromination of Benzyl Alcohol Derivatives
A study on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and its derivatives revealed the strong influence of benzyl substituents on the bromination products (Nakatani, Takahashi, Watanabe, Shintoku, & Hase, 1984).
Isolation of Bromophenols from Brown Algae
Novel dibenzyl bromophenols with diverse dimerization patterns were isolated from the brown alga Leathesia nana. Some of these compounds showed selective cytotoxicity against human cancer cell lines (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).
Alcohol Protecting Groups in Organic Synthesis
New alcohol protecting groups, including o-bromobenzyl, have been introduced for use in organic synthesis. These groups can be removed under reductive conditions coupled with substrate oxidation (Curran & Yu, 1992).
Synthesis of Amaryllidacaea Alkaloids
N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine was used in the synthesis of β-4-phenanthridinylethyl alcohol, leading to various alkaloids (Rosa, Lobo, Branco, Prabhakar, & Sá-da-Costa, 1997).
Photocatalytic Reactions
The photochemistry of 6-bromo-2-naphthols, which are related to bromobenzyl alcohols, was studied for their potential in photocatalytic reactions (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Safety And Hazards
“4-Bromo-2,6-difluorobenzyl alcohol” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRHFWSNUFIKER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378355 | |
Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzyl alcohol | |
CAS RN |
162744-59-4 | |
Record name | 4-Bromo-2,6-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-difluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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